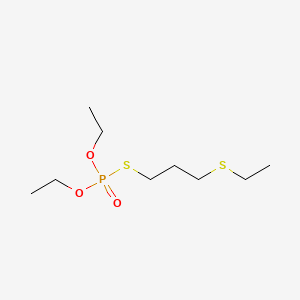
6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of two sulfonic acid groups and a carbamoyl group attached to a naphthalene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid . This intermediate is then reacted with 6-sulfo-2-naphthylamine in the presence of a carbamoylating agent to form the final product. Industrial production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.
Substitution: The compound can undergo electrophilic substitution reactions, where the sulfonic acid groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent for proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical and chemical processes. The carbamoyl group can form stable complexes with metal ions, facilitating catalytic reactions and enhancing the compound’s effectiveness in industrial applications .
Comparison with Similar Compounds
6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid can be compared with other naphthalenesulfonic acids, such as naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. While these compounds share similar structural features, this compound is unique due to the presence of both sulfonic acid and carbamoyl groups, which confer distinct chemical properties and reactivity. Other similar compounds include 5-aminonaphthalene-2-sulfonic acid and 6-hydroxy-2-naphthalenesulfonic acid .
Properties
CAS No. |
115058-21-4 |
|---|---|
Molecular Formula |
C21H16N2O7S2 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
6-[(6-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H16N2O7S2/c24-21(22-17-5-1-15-11-19(31(25,26)27)7-3-13(15)9-17)23-18-6-2-16-12-20(32(28,29)30)8-4-14(16)10-18/h1-12H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) |
InChI Key |
YIGGIAXHUTUTPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1NC(=O)NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


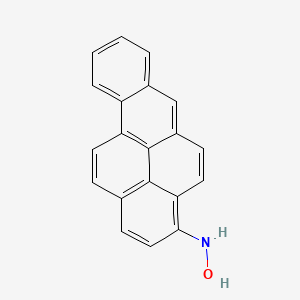

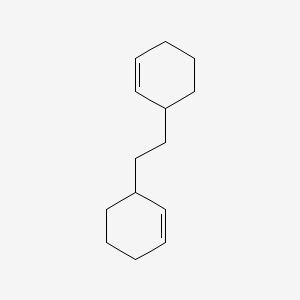
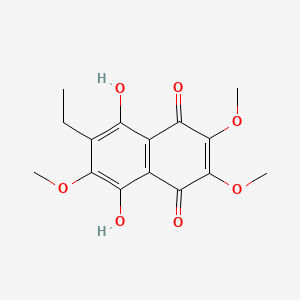
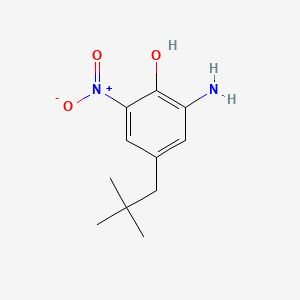
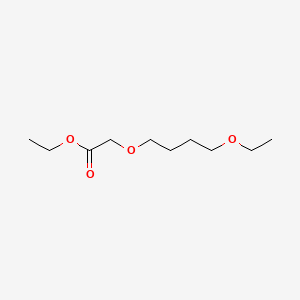
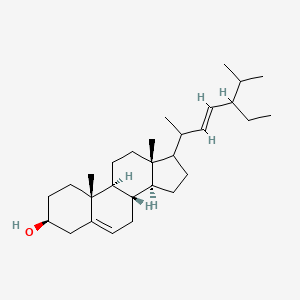

![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)
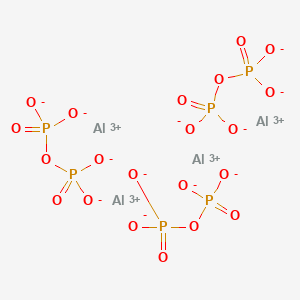

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
